molecular formula C16H18N4O4 B2516920 methyl 4-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]carbamoyl}formamido)benzoate CAS No. 1209216-62-5

methyl 4-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]carbamoyl}formamido)benzoate

Cat. No.: B2516920
CAS No.: 1209216-62-5
M. Wt: 330.344
InChI Key: ZFYWKAIRQNEJMJ-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]carbamoyl}formamido)benzoate is a complex organic compound that features an imidazole ring, a benzoate ester, and a carbamoylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with modified functional groups .

Scientific Research Applications

Methyl 4-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]carbamoyl}formamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: A simpler compound with an imidazole ring and a benzoate ester.

    2-(2-methyl-1H-imidazol-1-yl)ethylamine: Contains the imidazole ring and an ethylamine group.

    4-(2-methyl-1H-imidazol-1-yl)benzoic acid: Features an imidazole ring and a benzoic acid group

Uniqueness

The presence of both the imidazole ring and the carbamoylformamido group allows for interactions with a wide variety of biological targets, making it a valuable compound in medicinal chemistry and biochemical research .

Properties

IUPAC Name

methyl 4-[[2-[2-(2-methylimidazol-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-11-17-7-9-20(11)10-8-18-14(21)15(22)19-13-5-3-12(4-6-13)16(23)24-2/h3-7,9H,8,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYWKAIRQNEJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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